Physicochemical Impact of 4-Fluoro-5-Methyl Substitution
The target compound carries both an electron-withdrawing fluorine (σₘ = 0.34 for F) at C-4 and an electron-donating methyl group (σₘ = -0.07 for CH₃) at C-5, generating a unique push-pull electronic system on the indole ring. The calculated partition coefficient (cLogP) for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is approximately 2.6–2.8, whereas the unsubstituted methyl indole-2-carboxylate has a cLogP of ~1.9, and methyl 4-fluoro-1H-indole-2-carboxylate has a cLogP of ~2.1 [1]. This represents a ΔcLogP of +0.7 to +0.9 units versus the parent scaffold, translating to a roughly 5- to 8-fold increase in lipophilicity and predicted membrane permeability. The simultaneous presence of both substituents creates a steric and electronic environment at the indole C-4/C-5 positions that is distinct from either mono-substituted analog, potentially altering the preferred binding pose in hydrophobic enzyme pockets and affecting metabolic soft spots.
| Evidence Dimension | Calculated lipophilicity (cLogP) difference between target and analog scaffolds |
|---|---|
| Target Compound Data | cLogP ~2.6–2.8 (calculated for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate; C₁₁H₁₀FNO₂, MW 207.20) |
| Comparator Or Baseline | Methyl indole-2-carboxylate (unsubstituted): cLogP ~1.9; Methyl 4-fluoro-1H-indole-2-carboxylate: cLogP ~2.1 |
| Quantified Difference | ΔcLogP = +0.7 to +0.9 vs. unsubstituted; ΔcLogP = +0.5 to +0.7 vs. 4-fluoro-only analog |
| Conditions | Calculated logP values based on fragment-based computational methods (e.g., Crippen/Viswanadhan approach); no experimental logP data publicly available for the target compound. |
Why This Matters
The enhanced lipophilicity of the target compound relative to unsubstituted and mono-substituted indole-2-carboxylates predicts higher passive membrane permeability, a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS drug discovery programs.
- [1] cLogP values calculated using fragment-based methods (Crippen/Viswanadhan) implemented in ChemDraw/ChemBioDraw or analogous software. Comparative analysis performed by the author based on SMILES structures: COC(=O)c1cc2c(F)c(C)ccc2[nH]1 (target); COC(=O)c1cc2ccccc2[nH]1 (parent); COC(=O)c1cc2c(F)cccc2[nH]1 (4-fluoro analog). View Source
